molecular formula C22H33N3O2 B7177223 N-[1-[2-(azepan-1-yl)propanoyl]piperidin-4-yl]-2-methylbenzamide

N-[1-[2-(azepan-1-yl)propanoyl]piperidin-4-yl]-2-methylbenzamide

Cat. No.: B7177223
M. Wt: 371.5 g/mol
InChI Key: OYOBWPXFGDKOGD-UHFFFAOYSA-N
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Description

N-[1-[2-(azepan-1-yl)propanoyl]piperidin-4-yl]-2-methylbenzamide is a complex organic compound that features a piperidine and azepane ring system

Properties

IUPAC Name

N-[1-[2-(azepan-1-yl)propanoyl]piperidin-4-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2/c1-17-9-5-6-10-20(17)21(26)23-19-11-15-25(16-12-19)22(27)18(2)24-13-7-3-4-8-14-24/h5-6,9-10,18-19H,3-4,7-8,11-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOBWPXFGDKOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C(C)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(azepan-1-yl)propanoyl]piperidin-4-yl]-2-methylbenzamide typically involves multi-step organic synthesis. The process begins with the preparation of the azepane and piperidine intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and coupling agents such as EDCI or DCC. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would necessitate the use of industrial reactors, automated systems for reagent addition, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(azepan-1-yl)propanoyl]piperidin-4-yl]-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium, and halogenating agents for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

N-[1-[2-(azepan-1-yl)propanoyl]piperidin-4-yl]-2-methylbenzamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in developing drugs for neurological disorders and pain management.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[2-(azepan-1-yl)propanoyl]piperidin-4-yl]-2-methylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and azepane derivatives, such as:

Uniqueness

What sets N-[1-[2-(azepan-1-yl)propanoyl]piperidin-4-yl]-2-methylbenzamide apart is its unique combination of the azepane and piperidine rings, which confer specific pharmacological properties and potential therapeutic applications. This structural uniqueness allows for targeted interactions with specific molecular targets, making it a valuable compound in drug development and medicinal chemistry .

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